1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline
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Overview
Description
1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline involves several steps. One common method is the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition reaction with aniline to produce β-anilinopropaldehyde. This intermediate then undergoes cyclization, dehydration, and oxidation to yield the final product .
Chemical Reactions Analysis
1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at positions 1 and 2 of the isoquinoline ring.
Common reagents used in these reactions include bromine for bromination and sulfuric acid for cyclization reactions. The major products formed from these reactions are typically quinoline and tetrahydroquinoline derivatives .
Scientific Research Applications
1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to their pharmacological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline can be compared with other isoquinoline derivatives such as:
Quinoline: Both compounds have similar structural properties, but quinoline is more commonly used in antimalarial drugs.
Tetrahydroquinoline: This compound is a reduced form of quinoline and has different pharmacological properties.
Papaverine: An isoquinoline alkaloid used as a vasodilator in medicine.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
1-(3,3,5-Triphenylpyrrol-2-yl)isoquinoline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
Property | Details |
---|---|
CAS Number | 10425-48-6 |
Molecular Formula | C26H23N |
Molecular Weight | 357.47 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that isoquinoline derivatives exhibit potent anticancer activity. Specifically, studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound has been reported to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways that regulate cell growth and apoptosis .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. The compound exhibited a dose-dependent effect on bacterial growth inhibition.
Properties
CAS No. |
10425-48-6 |
---|---|
Molecular Formula |
C31H22N2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(3,3,5-triphenylpyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C31H22N2/c1-4-13-24(14-5-1)28-22-31(25-15-6-2-7-16-25,26-17-8-3-9-18-26)30(33-28)29-27-19-11-10-12-23(27)20-21-32-29/h1-22H |
InChI Key |
HVUXMQFLQSOOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(=N2)C3=NC=CC4=CC=CC=C43)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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